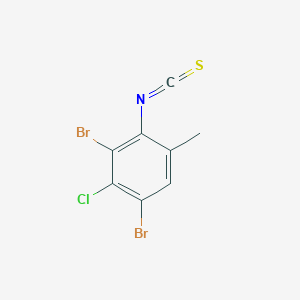![molecular formula C9H7F3N4 B13709492 3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole](/img/structure/B13709492.png)
3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 3-position and a pyridyl ring with a trifluoromethyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole typically involves the cyclization of appropriate precursors. One common method starts with the diazotization of 2,6-dichloro-4-trifluoromethylaniline, followed by condensation with ethyl 2,3-dicyanopropionate under weakly acidic conditions. The resulting intermediate undergoes cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using suitable solvents and catalysts to facilitate the cyclization process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridyl ring can be reduced to form dihydropyridyl derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro-pyrazole derivatives, while substitution of the trifluoromethyl group can yield various functionalized pyrazole derivatives .
Applications De Recherche Scientifique
3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the development of agrochemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole: Unique due to the presence of both an amino group and a trifluoromethyl-substituted pyridyl ring.
3-Amino-5-phenylpyrazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-Amino-5-[4-(trifluoromethyl)phenyl]pyrazole: Similar structure but with the trifluoromethyl group on a phenyl ring instead of a pyridyl ring.
Uniqueness
The presence of the trifluoromethyl group on the pyridyl ring in this compound imparts unique chemical properties, such as increased lipophilicity and stability, which can enhance its biological activity and make it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H7F3N4 |
|---|---|
Poids moléculaire |
228.17 g/mol |
Nom IUPAC |
5-[6-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)7-3-1-2-5(14-7)6-4-8(13)16-15-6/h1-4H,(H3,13,15,16) |
Clé InChI |
SVGQXANXJATZBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C(F)(F)F)C2=CC(=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


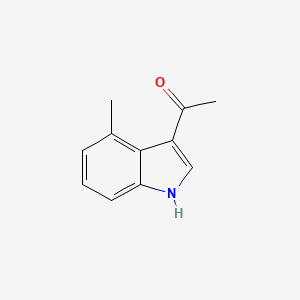
![2-[4-(Methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13709417.png)
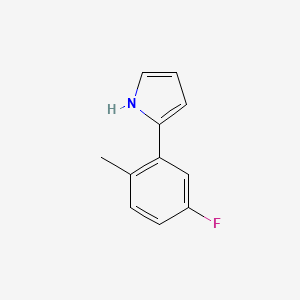
![3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile](/img/structure/B13709428.png)
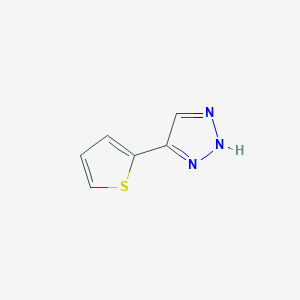
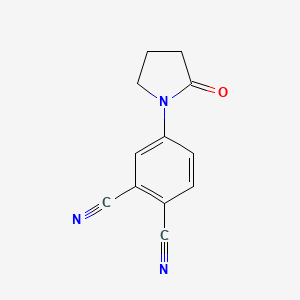
![5-[4-[2-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13709442.png)


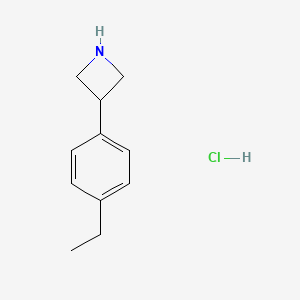
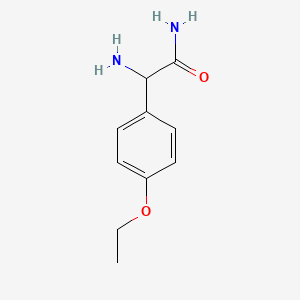

![5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13709477.png)
